molecular formula C22H15NO2 B11052211 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one

5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one

Cat. No.: B11052211
M. Wt: 325.4 g/mol
InChI Key: XSLYAWKCLGELPW-UHFFFAOYSA-N
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Description

5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles. This compound is characterized by its unique structure, which includes a naphthoindole core fused with a phenoxy group substituted with a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoindole core, followed by the introduction of the phenoxy group. The key steps include:

    Formation of the Naphthoindole Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and an indole precursor under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the naphthoindole core in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.

    5-(4-chlorophenoxy)naphtho[1,2,3-cd]indol-6(2H)-one: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and reactivity.

Uniqueness

5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is unique due to the presence of the methyl group on the phenoxy ring, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity patterns and biological activities compared to its analogs.

Properties

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

10-(4-methylphenoxy)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C22H15NO2/c1-13-6-8-14(9-7-13)25-19-11-10-18-20-17(12-23-18)15-4-2-3-5-16(15)22(24)21(19)20/h2-12,23H,1H3

InChI Key

XSLYAWKCLGELPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C4=C(C=C2)NC=C4C5=CC=CC=C5C3=O

Origin of Product

United States

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